molecular formula C20H21N3O6 B2532964 (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882224-10-4

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2532964
CAS No.: 882224-10-4
M. Wt: 399.403
InChI Key: MXUACKCJWHJOEM-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures including pyrazole rings, substituted phenyl groups, and propionic acid functionalities have been synthesized and structurally analyzed to understand their chemical behavior and potential applications. For example, the synthesis of pyrazole derivatives incorporating propionic acid groups highlights the precision required in creating compounds with specific regioisomers, which are crucial for their potential applications in material science and medicinal chemistry (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the study of lactonization products of methoxybenzoic acids provides insights into the structural preferences and chemical transformations that such compounds can undergo, further contributing to the understanding of their reactivity and potential utility in synthetic chemistry (Evans, Fronczek, & Gandour, 1995).

Chemical Properties and Reactions

The examination of hydrogen bonding in related compounds, such as those featuring pyridinyl groups and propionic acid, offers insights into their solubility, stability, and potential interactions with biological molecules, which is valuable in the design of new materials or drug candidates (Dobbin, Hider, Rizvi, Maki, & Helm, 1993). Furthermore, the inhibition of xanthine oxidase by pyrazole carboxylic acids demonstrates the potential of such compounds in therapeutic applications, including the treatment of conditions related to oxidative stress and inflammation (Fukunari, Okamoto, Nishino, Eger, Pai, Kamezawa, Yamada, & Kato, 2004).

Material Science Applications

Compounds containing cyclopropene and propionic acid functionalities have been investigated for their potential in material science, particularly in the development of polymers and coatings that require specific chemical properties for durability, flexibility, and environmental resistance (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994). The synthesis and modification of such compounds are key to developing new materials with tailored properties for specific applications.

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-4-29-20(26)14(11-21)9-15-12-23(8-7-18(24)25)22-19(15)13-5-6-16(27-2)17(10-13)28-3/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,24,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUACKCJWHJOEM-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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